4-Fluoro-3-methylphenethyl alcohol
CAS No.: 840522-24-9
Cat. No.: VC3909946
Molecular Formula: C9H11FO
Molecular Weight: 154.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 840522-24-9 |
|---|---|
| Molecular Formula | C9H11FO |
| Molecular Weight | 154.18 g/mol |
| IUPAC Name | 2-(4-fluoro-3-methylphenyl)ethanol |
| Standard InChI | InChI=1S/C9H11FO/c1-7-6-8(4-5-11)2-3-9(7)10/h2-3,6,11H,4-5H2,1H3 |
| Standard InChI Key | DTGNXUQTILKTGS-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)CCO)F |
| Canonical SMILES | CC1=C(C=CC(=C1)CCO)F |
Introduction
Molecular Structure and Physicochemical Properties
Structural Characteristics
4-Fluoro-3-methylphenethyl alcohol belongs to the aryl alkyl alcohol family, featuring a benzene ring with fluorine (-F) and methyl (-CH₃) substituents at the 4- and 3-positions, respectively, and a hydroxyl (-OH) group attached to a two-carbon ethyl chain. The fluorine atom’s electronegativity induces electron-withdrawing effects, altering the compound’s polarity and reactivity compared to non-fluorinated analogs .
Physical Properties
While experimental data for 4-fluoro-3-methylphenethyl alcohol are sparse, inferences can be drawn from structurally similar compounds:
Synthetic Pathways and Optimization
Reduction of Carboxylic Acid Precursors
A common route to phenethyl alcohols involves reducing corresponding benzoic acids. For example, 4-fluoro-3-methylbenzoic acid (CAS 403-15-6) can be reduced using borane-tetrahydrofuran (BH₃·THF) at 0°C, yielding the primary alcohol . Applied to 4-fluoro-3-methylphenethyl alcohol, this method would require:
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Esterification: Conversion of 4-fluoro-3-methylbenzoic acid to its ethyl ester.
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Grignard Reaction: Reaction with ethylene oxide to extend the carbon chain.
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Reduction: Catalytic hydrogenation or lithium aluminum hydride (LiAlH₄) to reduce the ester to the alcohol .
Alternative Alkaline Cyclization
Recent patents describe “one-pot” syntheses for fluorinated benzisoxazoles using hydroxylamine hydrochloride and inorganic bases (e.g., NaOH) in alcohol solvents . Adapting this method, 4-fluoro-3-methylphenethyl alcohol could be synthesized via:
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Oximation: Reacting 4-(2,4-difluorobenzoyl)piperidine with hydroxylamine hydrochloride.
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Cyclization: Base-mediated intramolecular cyclization at 40–45°C.
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Acidification: Dropwise addition of HCl to precipitate the product .
This approach avoids volatile amines like triethylamine, aligning with green chemistry principles .
Industrial and Pharmaceutical Applications
Pharmaceutical Intermediates
Fluorinated phenethyl alcohols are pivotal in API synthesis. For instance:
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EW-7197 Analogs: 4-Fluoro-3-nitrobenzyl alcohol (CAS 20274-69-5) is a key reagent in synthesizing TGF-β inhibitors for cancer immunotherapy . The methyl and fluorine substituents in 4-fluoro-3-methylphenethyl alcohol could enhance metabolic stability in similar drug candidates .
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Bicyclic Heterocycles: Benzylic bromination of the methyl group enables cross-coupling reactions to form nitrogen-containing heterocycles, common in antipsychotic medications .
Fragrance and Cosmetic Ingredients
Non-fluorinated analogs like 3-methylphenethyl alcohol are used in fragrances due to their floral odor . Fluorination may alter volatility and scent profile, making it suitable for long-lasting perfumes or UV-stable cosmetic formulations .
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